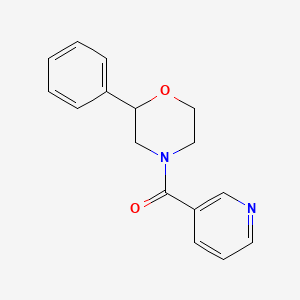
N-cyclopentyl-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methoxy-N-methylbenzamide, also known as CYCLOMETHYLPIPERAZINE (CMP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
N-cyclopentyl-2-methoxy-N-methylbenzamide acts as a selective antagonist for the serotonin 5-HT1A receptor and a partial agonist for the dopamine transporter. It also acts as a high-affinity ligand for the sigma-1 receptor. The binding of this compound to these receptors results in the modulation of their activity, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor it is binding to. The binding of this compound to the serotonin 5-HT1A receptor can result in the modulation of mood, appetite, and sleep. The binding of this compound to the dopamine transporter can result in the modulation of dopamine levels in the brain, which can have a wide range of effects on behavior and cognition. The binding of this compound to the sigma-1 receptor can result in the modulation of cellular stress responses, which can have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-methoxy-N-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for use in research. It has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of this compound may be complex and difficult to interpret, which can make it challenging to use in experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-2-methoxy-N-methylbenzamide. One area of research is the study of its effects on cellular stress responses, which may have implications for the treatment of neurodegenerative diseases. Another area of research is the study of its effects on mood, appetite, and sleep, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to better understand the complex mechanisms of action of this compound and its potential uses in scientific research.
Synthesis Methods
The synthesis of N-cyclopentyl-2-methoxy-N-methylbenzamide is a multi-step process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with N-methylpiperazine to form N-methyl-2-methoxybenzamide. The final step involves the reaction of N-methyl-2-methoxybenzamide with cyclopentylmagnesium bromide to form this compound.
Scientific Research Applications
N-cyclopentyl-2-methoxy-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a ligand for the study of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been used as a tool for the study of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, this compound has been used as a tool for the study of the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-4-8-11)14(16)12-9-5-6-10-13(12)17-2/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUACJIQLJUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
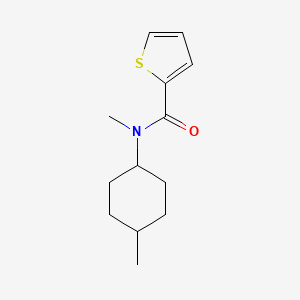
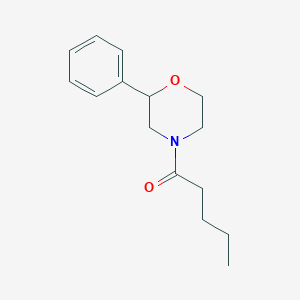
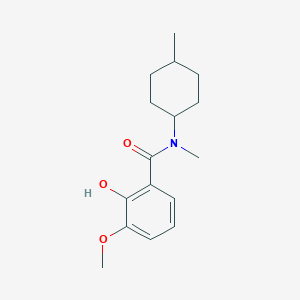
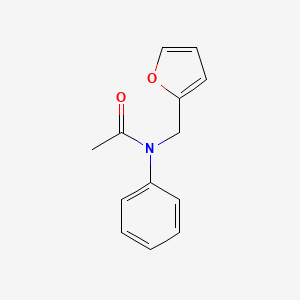
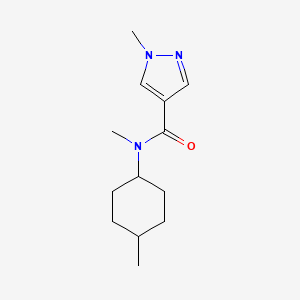
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)

![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
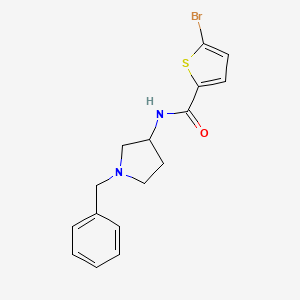
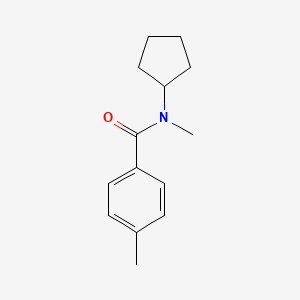
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
